5,7-Dibromo-1-indanone
Overview
Description
5,7-Dibromo-1-indanone is an organic compound that falls under the category of complex ketones . It is commonly used in laboratory settings .
Synthesis Analysis
The synthesis of 1-indanones, including 5,7-dibromo-1-indanone, has been extensively studied. More than 100 synthetic methods have been developed, utilizing starting materials such as carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, and alcohols . A commonly used reaction in this area is the Nazarov reaction, which employs α,β-unsaturated ketones as substrates and is carried out in the presence of Brønsted or Lewis acids .Molecular Structure Analysis
The molecular structure of 5,7-Dibromo-1-indanone is represented by the linear formula C9H6Br2O . It has a molecular weight of 289.95 .Physical And Chemical Properties Analysis
5,7-Dibromo-1-indanone is a solid substance with a melting point range of 143-147 °C . Its empirical formula is C9H6Br2O, and it has a molecular weight of 289.95 .Scientific Research Applications
1-indanones have a broad range of biological activity and are used in various scientific fields . They are potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer compounds . Moreover, they can be used in the treatment of neurodegenerative diseases and as effective insecticides, fungicides, and herbicides .
The synthesis of 1-indanones involves more than 100 methods utilizing carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, alcohols, etc., as starting materials . One commonly used reaction is the Nazarov reaction, which employs α,β-unsaturated ketones as substrates and is carried out in the presence of Brønsted or Lewis acids .
As for the results or outcomes obtained, 1-indanones and their derivatives have shown promising results in various biological applications. For instance, they have been found to be effective in inhibiting HCV replication, which is crucial in the treatment of hepatitis C .
Safety And Hazards
5,7-Dibromo-1-indanone is classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, ingestion, and inhalation, and to use it only in a well-ventilated area .
properties
IUPAC Name |
5,7-dibromo-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2O/c10-6-3-5-1-2-8(12)9(5)7(11)4-6/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRPGDOWFWBUAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90581297 | |
Record name | 5,7-Dibromo-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90581297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dibromo-1-indanone | |
CAS RN |
923977-18-8 | |
Record name | 5,7-Dibromo-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90581297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,7-DIBROMO-1-INDANONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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